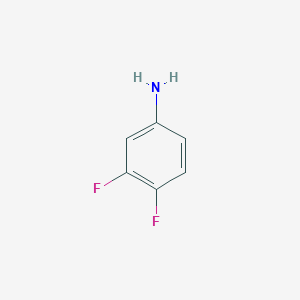

3,4-Difluoroaniline

Overview

Description

3,4-Difluoroaniline (3,4-DFA) is a fluorinated aromatic amine with two fluorine atoms at the 3- and 4-positions of the benzene ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for fluoroquinolone antibiotics such as ofloxacin, levofloxacin, and prulifloxacin . Its electron-withdrawing fluorine substituents enhance reactivity in nucleophilic substitution and cyclization reactions, enabling regioselective functionalization during drug synthesis . However, challenges like toxicity and environmental persistence in wastewater (50–500 mg/L concentrations) necessitate careful handling and remediation strategies .

Preparation Methods

Nitration of Ortho-Difluorobenzene Followed by Catalytic Hydrogenation

Nitration Step

The most efficient route to 3,4-difluoroaniline begins with the nitration of ortho-difluorobenzene. This electrophilic aromatic substitution reaction introduces a nitro group at the para position relative to the fluorine substituents, forming 3,4-difluoronitrobenzene . The reaction is conducted in a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures between 0–5°C to minimize side reactions such as ring sulfonation. After 1–2 hours, the mixture is quenched with water, and the organic layer is separated and distilled under vacuum to isolate 3,4-difluoronitrobenzene with a yield of 90% .

Catalytic Hydrogenation

The nitro group in 3,4-difluoronitrobenzene is reduced to an amine using hydrogen gas in the presence of a platinum catalyst. The reaction is performed in propanol at 60°C under atmospheric pressure, avoiding the need for high-pressure equipment . Triethylamine, a common base in hydrogenation reactions, is omitted here to reduce toxicity and simplify purification. After 3 hours, the catalyst is filtered, and the solvent is removed via distillation. The crude product is vacuum-distilled to yield this compound with a purity exceeding 98% .

Key Advantages:

-

High Yield : Combined nitration and reduction steps achieve an overall yield of 81% (90% × 90%) .

-

Simplified Process : Eliminates sulfolane and high-pressure reactors, reducing costs and safety risks .

Reduction of 3,4-Difluoro-5-Chloronitrobenzene

Synthesis of 3,4-Difluoro-5-Chloronitrobenzene

This method involves fluorination of 3,5-dichloro-2,4,6-trifluoronitrobenzene using potassium fluoride in sulfolane at 230°C . The substitution of chlorine by fluorine occurs selectively at the 5-position, yielding 3,4-difluoro-5-chloronitrobenzene. However, this step suffers from a low yield of 30% due to competing side reactions and incomplete substitution .

Catalytic Reduction

The chloronitro intermediate is reduced using hydrogen gas over a platinum catalyst in methanol at 60°C under 2–5 atm pressure . Triethylamine is added to neutralize HCl byproducts, but its toxicity complicates waste handling. After 4 hours, the mixture is filtered and distilled to isolate this compound with an 80% yield .

Limitations:

-

Low Intermediate Yield : The fluorination step’s 30% yield severely limits scalability .

-

Toxic Reagents : Sulfolane and triethylamine require specialized disposal protocols .

Multi-Step Synthesis from Dichlorophthalic Anhydride

Initial Hydrolysis and Decarboxylation

Dichlorophthalic anhydride is hydrolyzed to dichlorophthalic acid using aqueous NaOH at 100°C . Subsequent decarboxylation at 150°C under vacuum removes CO₂, yielding dichlorobenzene. This two-step process achieves a 70% yield but requires careful temperature control to prevent decomposition .

Fluorination and Nitration

The dichlorobenzene is fluorinated using potassium fluoride in dimethylformamide (DMF) at 110°C, followed by nitration with fuming HNO₃ . Each step introduces approximately 20% yield loss due to incomplete reactions and byproduct formation.

Final Reduction

The nitro group is reduced using hydrazine hydrate in ethylene glycol monomethyl ether at 100°C for 20 hours . This method avoids hydrogen gas but achieves only a 77% yield due to incomplete conversion and side reactions .

Challenges:

-

Cumulative Yield Loss : The three-step sequence results in a total yield of ~50% .

-

Complex Purification : Multiple intermediates necessitate extensive chromatography or distillation .

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form difluorobenzene derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common nucleophiles include amines and thiols.

Major Products:

Oxidation: Difluorobenzene derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3,4-Difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoroaniline involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. This compound can also interact with proteins, altering their structure and function .

Comparison with Similar Compounds

Key Findings :

- Meta-substitution (e.g., 3,5-DFA) maximizes bioactivity by optimizing electronic and steric interactions with target proteins .

- Ortho-substitution (e.g., 2,4-DFA) reduces activity due to steric hindrance .

- Chlorine substitutions (e.g., 3,4-dichloroaniline) mimic fluorine’s effects, emphasizing the primacy of substituent positioning .

Key Findings :

- 3,4-DFA’s electron-deficient ring facilitates high-yield reactions with sulfonyl/acyl chlorides .

- Steric hindrance in ortho-substituted analogs (e.g., 2,4-DFA) may reduce yields in bulky adducts .

Physicochemical and Environmental Properties

Environmental Impact :

Biological Activity

3,4-Difluoroaniline (C6H5F2N) is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms attached to the aniline ring, specifically at the 3 and 4 positions. This substitution pattern significantly influences its chemical reactivity and biological activity. The compound's molecular formula is C6H5F2N, with a molecular weight of 145.11 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

this compound has been investigated for its potential anticancer effects. A study highlighted that derivatives of this compound showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Neurological Effects

The compound has also been studied for its interaction with P2X3 receptors, which are implicated in pain pathways. Modifications of the this compound moiety in certain compounds have led to enhanced antagonistic activity against P2X3 receptors, suggesting potential applications in treating neuropathic pain .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and nature of substituents on the aniline ring significantly impact biological activity. For example:

- Halogen Substitutions : The presence of halogens (like fluorine) at specific positions enhances metabolic stability and biological efficacy. Compounds with 3,4-difluoro substitutions generally exhibit higher potency compared to their mono-substituted counterparts .

- Functional Group Variations : Variations in functional groups attached to the aniline nitrogen can alter solubility and interaction with biological targets, affecting overall activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens using disk diffusion methods. Results indicated a significant zone of inhibition against S. aureus and E. coli at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro assays were conducted on human breast cancer cell lines treated with this compound derivatives. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 30 µM across different derivatives. Mechanistic studies revealed that these compounds induce apoptosis through the mitochondrial pathway .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Activity Type | Target/Organism | IC50/Minimum Inhibitory Concentration (µM) |

|---|---|---|---|

| This compound | Antimicrobial | S. aureus | 50 |

| E. coli | 50 | ||

| Anticancer | Breast Cancer Cells | 15-30 | |

| Lung Cancer Cells | 20-35 | ||

| Neurological | P2X3 Receptors | IC50 = 375 nM for modified derivatives |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-difluoroaniline, and how are intermediates characterized?

this compound (DFA) is typically synthesized via halogen-exchange fluorination or fluorodenitration of nitroaromatic precursors. For example, halogen-exchange reactions using KF or HF in polar aprotic solvents (e.g., DMF) can replace chlorine or nitro groups with fluorine atoms . Key intermediates, such as 3,4-difluorobenzonitrile, are verified using H NMR, FTIR, and Raman spectroscopy to confirm structural integrity. Density functional theory (DFT) calculations (e.g., B3LYP/6-311G+(d,p)) are often employed to optimize ground-state geometries and validate spectral data .

Q. Which analytical methods are suitable for detecting trace amounts of this compound in pharmaceutical matrices?

HPLC-MS/MS is a robust method for quantifying DFA as a genotoxic impurity in drugs like gefitinib. Parameters include:

- Column : C18 reverse-phase (e.g., 2.1 × 50 mm, 1.8 µm).

- Mobile phase : Gradient of ammonium formate buffer and acetonitrile.

- Detection limits : LOD < 0.1 ppm, LOQ < 0.3 ppm .

GC-MS is also used for hemoglobin adduct analysis in occupational exposure studies, with median DFA adduct concentrations reported as 10–322 ng/g Hb .

Q. What safety precautions are critical when handling this compound in the laboratory?

DFA is a toxic aromatic amine with acute toxicity (oral LD in rats: 250–500 mg/kg). Key precautions include:

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 7 mmHg at 77°C).

- Storage : In airtight containers away from oxidizers (flash point: 85°C) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and vibrational properties of this compound?

DFT calculations (B3LYP, B3PW91) predict ionization energies and vibrational modes, which correlate with experimental data from mass-analyzed threshold ionization (MATI) spectroscopy. For example:

- Adiabatic ionization energy : 64,195 cm (MATI) vs. 64,200 cm (DFT) .

- Vibrational modes : In-plane ring deformations (e.g., 17a, 6a) dominate in the S excited state, influenced by fluorine's electron-withdrawing effects . Comparisons with meta- and para-substituted anilines reveal substituent-dependent electronic perturbations .

Q. What role does this compound play in synthesizing fluorinated agrochemicals or pharmaceuticals?

DFA is a precursor to herbicides (e.g., fluorophenoxy derivatives) and pharmaceuticals (e.g., linezolid impurities). In multi-step syntheses:

- Step 1 : DFA reacts with aldehydes to form Schiff bases, which are hydrogenated to secondary amines.

- Step 2 : Coupling with isocyanates yields disubstituted ureas with enhanced bioactivity .

Reaction optimization focuses on solvent choice (e.g., anhydrous DMF), temperature control (60–80°C), and catalyst screening (e.g., Pd/C for hydrogenation) .

Q. How do substituent positions (3,4-difluoro vs. 2,4-difluoro) impact the spectroscopic behavior of difluoroanilines?

Comparative studies using two-color resonant two-photon ionization (2C-R2PI) reveal:

- Ionization energy : 3,4-DFA (64,195 cm) vs. 2,4-DFA (lower due to reduced resonance stabilization).

- Vibrational coupling : Para-fluoro groups enhance conjugation with the amino group, altering Franck-Condon activity in the S→D transition .

Q. What metabolic pathways and biomarkers indicate this compound exposure in biological systems?

DFA forms hemoglobin adducts via N-hydroxylation, detectable by GC-MS after alkaline hydrolysis. In occupational studies:

- Adduct levels : Median 10–322 ng/g Hb in exposed workers .

- Toxicity markers : Zebrafish assays show developmental abnormalities at concentrations >10 µM, linked to reactive oxygen species (ROS) generation .

Q. Methodological Notes

Properties

IUPAC Name |

3,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNUZKSSQHTNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191945 | |

| Record name | Benzenamine, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3863-11-4 | |

| Record name | 3,4-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3863-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3863-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Difluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MC3Z4TRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.